molecular formula C11H10N6 B1614573 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine CAS No. 68380-54-1

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine

Cat. No.: B1614573
CAS No.: 68380-54-1
M. Wt: 226.24 g/mol
InChI Key: LEMUGTJONNUQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (CAS RN: 68380-54-1) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the N-1 position and a hydrazine moiety at C-3. Its synthesis typically involves chlorination of precursors like allopurinol derivatives followed by nucleophilic substitution with hydrazine (e.g., reaction of 4-chloro intermediates with hydrazine hydrate under reflux) . The compound serves as a versatile intermediate for generating derivatives with anticancer, antimicrobial, and kinase-inhibitory activities .

Key physicochemical properties include a molecular formula of C₁₂H₁₁N₇, a molecular weight of 253.27 g/mol, and characteristic spectral signatures (e.g., IR absorption for NH at ~3444–3352 cm⁻¹ and C=N at ~1660 cm⁻¹) .

Properties

IUPAC Name

(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c12-16-10-9-6-15-17(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMUGTJONNUQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325656
Record name (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68380-54-1
Record name 68380-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Chlorinated Precursors

This method involves substituting a chlorine atom in 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine.

Procedure:

  • Step 1: Synthesize 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine via chlorination of pyrazolo[3,4-d]pyrimidinone using POCl₃ and PCl₅ at reflux temperatures.
  • Step 2: React the chlorinated intermediate with excess hydrazine hydrate (99%) in absolute ethanol under reflux for 1 hour.
  • Workup: Filter the precipitate while hot, wash with ethanol, and recrystallize from dioxane.

Key Data:

Parameter Value Source
Yield 42%
Melting Point 221–223°C
IR (NH/NH₂) 3271, 3101 cm⁻¹

Advantages:

  • Uses readily available chlorinated intermediates.
  • Short reaction time (1 hour).

Cyclization Using Hydrazine

This approach directly incorporates hydrazine during heterocycle formation.

Procedure:

  • Step 1: Prepare imidate intermediates (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate) via cyclization of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine.
  • Step 2: React the imidate with hydrazine hydrate in toluene/acetic acid under reflux for 24 hours.
  • Workup: Filter the precipitate and recrystallize from ethanol.

Key Data:

Parameter Value Source
Yield 37%
Reaction Time 24 hours
Solvent System Toluene/acetic acid

Limitations:

  • Lower yields compared to substitution methods.
  • Longer reaction times.

Comparative Analysis of Methods

Parameter Substitution Method Cyclization Method
Starting Material 4-Chloro derivative Imidate intermediates
Reaction Time 1 hour 24 hours
Yield 42% 37%
Scalability Industrial-friendly Limited by long duration

Industrial Production Considerations

  • Substitution Method: Preferred for scale-up due to shorter reaction times and higher yields.
  • Optimization: Adjusting hydrazine stoichiometry and solvent polarity improves purity.

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-d]pyrimidine oxides, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. The compound exhibits notable cytotoxicity, particularly against:

  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)
  • Liver Cancer (HEPG-2)

In vitro assays reveal that the compound has an IC50 value ranging from 5.00 to 32.52 μM , indicating its potency in inhibiting cell proliferation in these cancer types .

Structure-Activity Relationship (SAR)

The structural features of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine significantly influence its biological activity. Modifications to the pyrazolo[3,4-d]pyrimidine core can enhance its anticancer properties. For instance, the introduction of various substituents at specific positions on the pyrazole ring has been linked to improved potency and selectivity against cancer cell lines .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives of this compound:

StudyCompoundCancer TypeIC50 Value
El Hamid et al. 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazideBreast Cancer (MCF-7)7.5 nM
Bakr & Mehany 3,5-Dimethylpyrazol derivativeColon Cancer (HCT-116)32.52 μM
Safinaz et al. Various 4-substituted derivativesMultiple Cancer TypesVaries

These studies illustrate the compound's versatility and potential as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes, which play crucial roles in cell proliferation, differentiation, and survival . By blocking these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at C-4

The hydrazine group at C-4 is critical for bioactivity. Modifications here significantly alter potency:

Compound C-4 Substituent IC₅₀ (µM) BEL-7402/SMMC-7221 Key Findings Reference
(1-Phenyl)-hydrazine (parent) Hydrazine (-NHNH₂) 25.5 / 35.2 Moderate cytotoxicity; serves as a scaffold for further derivatization
Compound 5a (Schiff base) Benzylidenehydrazine N/A Improved solubility but reduced anticancer activity vs. parent
Compound 8a (sulfonamide) Butane-1,4-diamine-linked 23–36% yield (synthesis) Enhanced pharmacokinetics but variable activity depending on sulfonyl group
Compound XV (thioamide) Piperazine-carbothioamide N/A Potential EGFR-TK inhibition (91%) and antimetastatic effects

Key Insight : The hydrazine group confers moderate cytotoxicity, but its conversion to Schiff bases or sulfonamides can modulate activity. For example, acylated derivatives (e.g., compound 5g in ) show attenuated potency, suggesting polar groups like hydrazine are optimal for target engagement .

N-1 Substitution Effects

The phenyl group at N-1 is a common feature, but alkyl or aryl substitutions here influence steric and electronic properties:

Compound N-1 Substituent Activity Profile Reference
1-Ethyl derivative (compound 4) Ethyl IC₅₀ = 25.5 µM (BEL-7402), comparable to 17-AAG
1-Benzyl derivative (compound 6) Benzyl Lower cytotoxicity vs. ethyl/phenyl analogs
1-Cyclohexyl derivative Cyclohexyl Improved kinase inhibition (GSK-3β, NRP1)

Key Insight : Simple alkyl groups (e.g., ethyl) at N-1 preserve cytotoxicity, while bulkier substitutions (e.g., benzyl) may hinder target binding .

Core Modifications and Hybrid Scaffolds

Hybridizing the pyrazolo[3,4-d]pyrimidine core with other heterocycles enhances target specificity:

Compound Hybrid Structure Biological Activity Reference
Pyrazolo-triazolopyrimidine (6a–c) Fused triazolo ring Antiviral and antiproliferative effects
Oxadiazole derivatives (6a–h) 1,2,5-Oxadiazole-2-oxide VEGFR-2 inhibition (IC₅₀ < 1 µM)
Thiazolo[3,2-a]pyrimidinone (14) Thiazolo ring fusion Antitumor activity via cell cycle arrest

Key Insight : Fusion with triazolo or oxadiazole rings improves kinase selectivity (e.g., VEGFR-2 inhibition) but may reduce broad-spectrum cytotoxicity .

Mechanistic and Pharmacological Comparisons

  • Anticancer Activity : The parent hydrazine derivative inhibits hepatoma cells (IC₅₀ ~25–35 µM) via undefined mechanisms, while its Schiff base analogs (e.g., compound 5b) show enhanced apoptosis induction via ROS generation .
  • Kinase Inhibition: Derivatives like 4-((1-phenyl)-amino)benzoic acid () target GSK-3β and NRP1, suggesting scaffold adaptability for kinase-specific drug design .
  • Solubility and Bioavailability : Piperazine- or piperidine-linked derivatives (e.g., compound XV in ) exhibit improved water solubility, critical for oral administration .

Biological Activity

(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine, also known as 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is a compound with the molecular formula C11H10N6C_{11}H_{10}N_{6} and a molecular weight of approximately 226.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • CAS Number: 68380-54-1
  • Molecular Formula: C11H10N6
  • Molecular Weight: 226.24 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-cancer properties, anti-inflammatory effects, and potential as a therapeutic agent in other diseases.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Study Findings:
    • In vitro studies demonstrated that this compound effectively reduced cell viability in human lung cancer cells (A549) and breast cancer cells (MCF7).
    • The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects:

  • Mechanism:
    • It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in activated macrophages.
    • This suggests a potential role in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

StudyFocusFindings
Study 1Cancer Cell LinesSignificant reduction in cell viability in A549 and MCF7 cells. Induction of apoptosis observed.
Study 2Inflammatory ResponseDecreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Research Findings

Further research has identified specific pathways affected by this compound:

  • Cell Cycle Regulation:
    • Inhibition of cyclins and cyclin-dependent kinases (CDKs) leading to G2/M phase arrest.
  • Apoptotic Pathways:
    • Activation of caspases and release of cytochrome c from mitochondria.
  • Inflammatory Pathways:
    • Modulation of NF-kB signaling pathway resulting in decreased expression of inflammatory mediators.

Q & A

Q. What are the common synthetic routes for preparing (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine and its derivatives?

Answer: The compound is synthesized via cyclocondensation or Dimroth rearrangement. For example, refluxing pyrazolo[3,4-d]pyrimidine derivatives with hydrazine hydrate in ethanol induces isomerization to form thermodynamically stable hydrazine derivatives . Alternative routes include nucleophilic substitution reactions, such as reacting 4-chloro intermediates with hydrazine or substituted amines in solvents like acetonitrile or DMF under reflux . Functionalization often involves coupling with aryl isothiocyanates or chloroacetyl chlorides to yield derivatives with tailored substituents .

Q. How are pyrazolo[3,4-d]pyrimidine derivatives characterized structurally after synthesis?

Answer: Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, carbonyl peaks).
  • ¹H NMR resolves aromatic protons (δ 7.2–8.6 ppm) and hydrazine NH signals (δ 9.8–11.6 ppm), with D₂O exchange confirming labile protons .
  • Mass spectrometry provides molecular ion peaks (e.g., m/z 384 [M⁺] for hydrazine derivatives) .
  • X-ray crystallography (e.g., single-crystal analysis from ethanol recrystallization) confirms regiochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing hydrazine-containing derivatives under varying substituents?

Answer: Key variables include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution, while ethanol facilitates rearrangement .
  • Catalysts : Sodium acetate accelerates chloroacetyl chloride coupling by scavenging HCl .
  • Temperature control : Prolonged reflux (e.g., 16–24 hours) ensures completion of multi-step reactions, such as POCl₃-mediated chlorination .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/acetone) isolates high-purity products .

Q. How does introducing hydrazine moieties influence anti-cancer activity in pyrazolo[3,4-d]pyrimidine derivatives?

Answer: Hydrazine derivatives exhibit enhanced mitochondrial permeability and TRAP1 inhibition, disrupting cancer cell metabolism. For example:

  • 2-(3,4,5-Trimethoxybenzylidene)-hydrazine derivatives show IC₅₀ values of 5.00–32.52 μM against breast (MCF-7) and liver (HepG-2) cancer cells .
  • Kinase inhibition : Hydrazine-functionalized derivatives target FGFR (IC₅₀ = 5.18 μM) and VEGFR, correlating with anti-angiogenic effects .
    Activity is evaluated via viability assays (GraphPad Prism-normalized triplicates) and mitochondrial membrane potential assays .

Q. What analytical challenges arise in confirming regiochemistry, and how are they addressed?

Answer: Regiochemical ambiguity (e.g., Dimroth rearrangement products) is resolved via:

  • NOE NMR experiments : Differentiates between N1 and N3 substitution patterns.
  • X-ray crystallography : Directly visualizes bond angles and hydrogen bonding networks (e.g., NH···N interactions in hydrazine derivatives) .
  • Comparative spectroscopy : Contrasting ¹H NMR shifts of isomers (e.g., pyrimidine CH at δ 8.35 vs. δ 8.62) .

Q. How do molecular dynamics (MD) simulations elucidate pyrazolo[3,4-d]pyrimidine interactions with TRAP1?

Answer: MD simulations model ligand-receptor binding by:

  • Docking studies : Identifying key residues (e.g., ATP-binding pocket interactions).
  • Free energy calculations : Predicting binding affinities (ΔG) for TRAP1 inhibitors.
  • Mitochondrial permeability : Simulating membrane penetration via logP and polar surface area analysis .

Q. What methodological considerations are critical for evaluating tyrosine kinase inhibition (e.g., EGFR, VEGFR)?

Answer:

  • Enzyme assays : Measure IC₅₀ using recombinant kinases and ATP-competitive substrates (e.g., ELISA-based phosphorylation detection).
  • Selectivity profiling : Test against a kinase panel (e.g., IR, FGFR) to avoid off-target effects .
  • Cellular validation : Confirm activity in cancer cell lines (e.g., HCT-116) via Western blotting of phosphorylated downstream targets .

Q. How are antibacterial activities of hydrazine derivatives evaluated, and which structural features enhance efficacy?

Answer:

  • MIC determination : Broth dilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Structure-activity relationships : Electron-withdrawing groups (e.g., Cl, CN) at the 4-position enhance membrane disruption .
  • Green synthesis : Fe₃O₄ nanoparticle-catalyzed one-pot reactions improve yield and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
Reactant of Route 2
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.